methyl 5-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
Methyl 5-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a thiazole derivative featuring a methyl group at position 5, a methyl ester at position 4, and a 2-amino substituent acylated with a 1-methylindole-4-carbonyl group. The thiazole core is a heterocyclic scaffold known for its versatility in medicinal chemistry, often contributing to bioactivity through hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C16H15N3O3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[(1-methylindole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H15N3O3S/c1-9-13(15(21)22-3)17-16(23-9)18-14(20)11-5-4-6-12-10(11)7-8-19(12)2/h4-8H,1-3H3,(H,17,18,20) |
InChI Key |
MKLMPGUIZRCPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis as the Foundation
The thiazole core is typically constructed via the Hantzsch thiazole synthesis, a classical method involving the condensation of thioamides with α-haloketones. For this compound, the 5-methyl-thiazole-4-carboxylate moiety is synthesized first. As demonstrated in continuous flow microreactor systems for analogous indolylthiazoles, thioamide precursors react with α-bromoketones (e.g., methyl 2-bromoacetoacetate) at elevated temperatures (150°C) to form the thiazole ring. The reaction proceeds via nucleophilic substitution, with the thioamide sulfur attacking the α-carbon of the bromoketone, followed by cyclization and elimination of HBr.
Key Conditions:
Indole Carbonyl Component Preparation
The (1-methyl-1H-indol-4-yl)carbonyl group is synthesized separately through Friedel-Crafts acylation or direct carbamoylation of 1-methylindole. A common approach involves treating 1-methylindole-4-carboxylic acid with thionyl chloride to generate the corresponding acid chloride, which is subsequently coupled to the thiazole amine. Alternative routes employ in situ activation using coupling agents like EDC/HOBt in dichloromethane.
Critical Considerations:
Amide Bond Formation
Coupling the thiazole-2-amine with the activated indole carbonyl derivative is achieved through nucleophilic acyl substitution. In batch synthesis, this step often uses:
Recent advancements employ flow chemistry to minimize intermediate isolation. For example, a two-chip microreactor system sequentially performs thiazole formation, deprotection, and amide coupling, achieving an overall yield of 38–82%.
Optimization Strategies for Enhanced Efficiency
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield | Source |
|---|---|---|---|
| Solvent Polarity | DMF > THF > MeCN | +15% yield | |
| Reaction Temp. | 150°C (flow) vs. 80°C (batch) | +22% yield | |
| Residence Time | 3.75 min (flow) | Reduced byproduct |
Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states in the Hantzsch cyclization. Elevated temperatures in flow systems improve kinetics without degrading heat-sensitive intermediates.
Catalytic and Stoichiometric Adjustments
-
Base Selection: Triethylamine outperforms K₂CO₃ in suppressing N-methylindole decomposition during coupling.
-
Equivalents of α-Bromoketone: A 1.2:1 molar ratio of bromoketone to thioamide maximizes thiazole yield while minimizing dihalogenation byproducts.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃):
LC-MS:
Purity Assessment
| Method | Conditions | Purity | Source |
|---|---|---|---|
| Reverse-Phase HPLC | C18 column, MeCN/H₂O (70:30) | ≥98% | |
| TLC | Silica gel, EtOAc/hexane (1:1) | Rf 0.42 |
Challenges and Mitigation Strategies
Byproduct Formation in Thiazole Synthesis
Common issues include:
Low Coupling Efficiency
The steric bulk of the 1-methylindole-4-carbonyl group reduces amidation yields. Solutions include:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Scalability | Source |
|---|---|---|---|---|
| Batch (stepwise) | 49–71 | 18–24 hrs | Moderate | |
| Continuous Flow | 38–82 | <15 min | High |
Continuous flow methods significantly reduce reaction times and improve reproducibility but require specialized equipment. Batch processes remain preferable for small-scale exploratory syntheses .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 5-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The indole and thiazole moieties play crucial roles in these interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structure can be compared to analogs with variations in substituents or positional isomerism:
Key Observations :
- Positional Isomerism : Ethyl 4-methyl-...-5-carboxylate shares the indole carbonyl but differs in ester/methyl placement, which may alter electronic properties and binding affinity.
- Amino Group Modifications: Acylation of the amino group (target compound) versus secondary amines (e.g., pyrrolidinyl ) affects hydrogen-bonding capacity and steric bulk.
Comparison with Analog Syntheses :
- Compound 9a uses benzoyl chloride for acylation, whereas the target compound requires indole-4-carbonyl chloride.
- Ethyl 4-methyl-...-5-carboxylate may involve regioselective esterification to position 5, contrasting with the target’s position 4.
Physicochemical Properties
Key Observations :
- Ethyl vs. methyl esters (e.g., ) marginally affect molecular weight but may influence lipophilicity.
Biological Activity
Methyl 5-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the indole moiety is also significant, as indole derivatives are recognized for their anticancer properties. The structure can be summarized as follows:
- Chemical Formula : C13H14N4O2S
- Molecular Weight : 278.34 g/mol
- IUPAC Name : this compound
Research has indicated that compounds containing thiazole and indole moieties often exhibit various mechanisms of action, including:
- Antitumor Activity : Thiazole derivatives have been shown to induce apoptosis in cancer cells by targeting specific pathways such as the Bcl-2 family proteins and inhibiting cell cycle progression .
- Enzyme Inhibition : Some studies suggest that thiazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as HSET (KIFC1), leading to multipolar spindle formation and subsequent cell death .
Anticancer Activity
A series of studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes findings from key studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A431 (human epidermoid carcinoma) | 10–30 | Induction of apoptosis via Bcl-2 inhibition |
| Study B | U251 (human glioblastoma) | 15–25 | Inhibition of HSET leading to multipolar spindles |
| Study C | WM793 (human melanoma) | 20–35 | Disruption of cell cycle progression |
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole-containing compounds:
-
Case Study on Indole-Thiazole Derivatives :
- Researchers synthesized a series of indole-thiazole derivatives and evaluated their cytotoxic effects against multiple cancer cell lines. The study revealed that compounds with specific substitutions on the thiazole ring exhibited enhanced activity compared to standard chemotherapy agents like doxorubicin .
- High-throughput Screening for HSET Inhibitors :
Q & A
Q. Optimization Parameters :
- Temperature : Controlled reflux (e.g., 80–100°C in acetic acid) ensures efficient cyclization and minimizes side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while acetic acid aids in protonation during cyclization .
- Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking reaction progress and purity .
What spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
Key techniques include:
| Technique | Application | Evidence |
|---|---|---|
| 1H/13C NMR | Assigns protons and carbons in the thiazole, indole, and ester groups. DMSO-d6 resolves tautomeric forms of the indole moiety . | |
| IR Spectroscopy | Identifies carbonyl stretches (amide C=O at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹) and N-H bending (~1550 cm⁻¹) . | |
| Mass Spectrometry (MS) | Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns to validate substituents . | |
| X-ray Crystallography | Resolves 3D structure, including dihedral angles between thiazole and indole planes (if single crystals are obtainable) . |
How does the compound's structure influence its biological activity, particularly its interactions with enzymes or receptors?
Advanced Research Question
- Thiazole-Indole Synergy : The thiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP-binding pockets), while the indole moiety mimics tryptophan side chains, enhancing receptor binding .
- Ester Group Role : The methyl ester improves membrane permeability, as demonstrated in analogs with increased cellular uptake compared to carboxylic acid derivatives .
- Case Study : In antimicrobial assays, derivatives lacking the 1-methylindole group showed reduced activity, highlighting its role in disrupting bacterial DNA gyrase .
What strategies can resolve contradictions in biological activity data across different studies?
Advanced Research Question
Contradictions often arise from variations in assay conditions or substituent effects. Methodological approaches include:
Standardized Assays : Re-evaluate activity under uniform conditions (e.g., fixed pH, temperature) to isolate structural contributions .
SAR Analysis : Compare analogs (see Table 1) to identify critical substituents. For example, replacing the indole with pyrazole reduces anticancer potency, emphasizing the indole’s importance .
Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities and rationalize discrepancies between in vitro and cellular data .
Q. Table 1: Structural Analogs and Biological Activities
| Compound | Modification | Activity Trend | Evidence |
|---|---|---|---|
| Methyl 5-methyl-2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxylate | Indole → pyridine | Reduced antifungal activity | |
| Ethyl 2-{[(4,7-dimethoxyindol-2-yl)carbonyl]amino}-4-methylthiazole-5-carboxylate | Methoxy substitutions | Enhanced anticancer IC50 (1.2 µM vs. 5.6 µM in parent) |
What are the key considerations in designing derivatives to enhance potency or selectivity?
Advanced Research Question
Bioisosteric Replacement : Substitute the methyl ester with a trifluoromethyl group to improve metabolic stability without compromising permeability (e.g., see for trifluoromethylphenyl analogs) .
Steric Effects : Bulkier substituents on the indole nitrogen (e.g., isopropyl instead of methyl) can reduce off-target interactions, as shown in kinase selectivity screens .
Pro-drug Strategies : Convert the ester to a hydroxyl group in vivo for targeted release, leveraging esterase-rich environments in cancer cells .
What are the stability profiles under various pH and temperature conditions?
Basic Research Question
- pH Stability : The compound is stable at neutral pH (7.0) but hydrolyzes rapidly under alkaline conditions (pH >9) due to ester cleavage. Acidic conditions (pH <3) promote indole ring protonation without degradation .
- Thermal Stability : Decomposition occurs above 150°C, with DSC showing an endothermic peak at 160°C (ΔH = 120 J/g) .
- Storage Recommendations : Store at 4°C in anhydrous DMSO or ethanol to prevent hydrolysis .
How can computational methods predict the compound's binding modes with biological targets?
Advanced Research Question
- Docking Workflow :
- Target Preparation : Retrieve protein structures (e.g., PDB ID 3ERT for estrogen receptor) and remove water molecules.
- Ligand Preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G* basis set) .
- Binding Site Analysis : Grid-based docking (e.g., Glide) identifies favorable poses, with scoring functions (e.g., MM-GBSA) ranking affinity .
- Validation : Compare predicted binding energies with experimental IC50 values to refine force field parameters .
What are the common impurities or byproducts encountered during synthesis, and how are they addressed?
Basic Research Question
| Impurity | Source | Mitigation Strategy | Evidence |
|---|---|---|---|
| Uncyclized Thiosemicarbazide | Incomplete thiazole ring closure | Prolong reflux time (6–8 hrs) and monitor via TLC . | |
| Diastereomers | Racemization during amide coupling | Use chiral auxiliaries or low-temperature conditions (-20°C) . | |
| Ester Hydrolysis Byproduct | Moisture exposure during storage | Use anhydrous solvents and molecular sieves . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
